Glutaryl-alanyl-alanyl-alanyl-ethylamide
Description
Overview of Synthetic Peptides in Biochemical and Biomedical Research
Synthetic peptides, which are short chains of amino acids created in a laboratory, are fundamental tools in biochemical and biomedical research. ontosight.ainih.gov Unlike naturally occurring peptides, synthetic versions can be engineered with specific sequences and modifications to serve as precise probes for studying biological processes. nih.gov This allows researchers to investigate the functions of natural proteins and peptides in isolation, without the interference of other cellular components. nih.gov
The applications of synthetic peptides are extensive and span various research fields. They are crucial in the development of new drugs, where they can be designed to inhibit specific enzymes or cellular proteins with high efficacy and minimal side effects. nih.gov In immunology, synthetic peptides are used to develop vaccines by activating targeted immune responses and to generate custom antibodies with controlled epitope specificity. nih.govgoogle.com Furthermore, they serve as essential substrates for studying enzyme kinetics, as standards in mass spectrometry for protein quantification, and as tools in protein-protein interaction studies. google.comnih.gov The ability to create peptides with almost any sequence or structure, including modifications to enhance stability and binding affinity, has made them indispensable in modern molecular biology and biochemistry. ontosight.ainih.gov
Nomenclature and Structural Context of Glutaryl-alanyl-alanyl-alanyl-ethylamide (GLT-Ala-Ala-Ala-Ethylamide)
This compound is a synthetic peptide characterized by its specific sequence of amino acids and terminal modifications. ontosight.ai Its nomenclature reflects its chemical structure: a glutaryl group is attached to the N-terminus of a tripeptide sequence of alanine (B10760859), and the C-terminus is an ethylamide. ontosight.ai This compound is also referred to by variations of this name, such as Glutaryl-Tri-Alanine Ethylamide. ontosight.ai
The structure consists of a glutaryl moiety derived from glutaric acid, which is a five-carbon dicarboxylic acid. This is linked to three consecutive L-alanine amino acid residues. The peptide chain is terminated with an ethylamide group instead of a standard carboxylic acid. This C-terminal amidation is a common modification in synthetic peptides to neutralize the negative charge of the carboxyl group, which can increase the peptide's stability and its ability to cross cell membranes.
| Property | Details |
| Full Name | This compound |
| Abbreviation | GLT-Ala-Ala-Ala-Ethylamide |
| Core Structure | Tripeptide of Alanine (Ala-Ala-Ala) |
| N-terminal Modification | Glutaryl group |
| C-terminal Modification | Ethylamide group |
Significance and Research Potential of this compound in Fundamental Biological Systems
The specific structure of this compound strongly suggests its primary research application is as a substrate for proteases, particularly elastase. Peptides with poly-alanine sequences are known to be recognized and cleaved by elastases. The glutaryl group at the N-terminus and the ethylamide at the C-terminus are likely designed to facilitate the monitoring of enzyme activity.
Research into similar synthetic peptides focuses on their role in studying enzymatic inhibition and protein-protein interactions. ontosight.ai For instance, synthetic peptides are used to identify direct kinase substrates and to investigate pathological protein aggregation, which could have implications for diseases like Alzheimer's or Parkinson's. ontosight.aigoogle.com While specific published studies detailing the use of this compound are not prevalent, its design is analogous to other synthetic peptides used as substrates in enzyme assays. A similar compound, N-methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine 4-methylcoumaryl-7-amide, is used as a substrate for human leukocyte elastase, where cleavage of the peptide releases a fluorescent or colorimetric group for detection. google.com This indicates that this compound is likely used in a similar fashion to screen for elastase inhibitors or to study the kinetics of elastase activity. The inhibition of elastase is a significant area of research, as this enzyme is involved in tissue proteolysis and its dysregulation is implicated in various inflammatory diseases. nih.gov
| Research Area | Potential Application of this compound |
| Enzymology | As a substrate to measure the activity of proteases, particularly elastase. |
| Drug Discovery | In high-throughput screening assays to identify potential inhibitors of elastase. |
| Connective Tissue Disorders | To study the role of elastase in diseases involving the breakdown of elastin. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
83808-35-9 |
|---|---|
Molecular Formula |
C16H28N4O6 |
Molecular Weight |
372.42 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-2-(ethylamino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-5-17-9(2)14(24)20-16(26)11(4)19-15(25)10(3)18-12(21)7-6-8-13(22)23/h9-11,17H,5-8H2,1-4H3,(H,18,21)(H,19,25)(H,22,23)(H,20,24,26)/t9-,10-,11-/m0/s1 |
InChI Key |
QLLWJXOLPIZZLH-DCAQKATOSA-N |
SMILES |
CCNC(C)C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
Isomeric SMILES |
CCN[C@@H](C)C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCC(=O)O |
Canonical SMILES |
CCNC(C)C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O |
Other CAS No. |
83808-35-9 |
Synonyms |
Glt(Ala)(3)NHET Glt-(Ala)3-NHEt Glt-Ala-Ala-Ala-ethylamide glutaryl-alanyl-alanyl-alanyl-ethylamide glutaryl-trialanine ethylamide glutaryl-trialanyl-ethylamide |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Glutaryl Alanyl Alanyl Alanyl Ethylamide
Methodologies for Oligopeptide Synthesis
The creation of the peptide backbone of Glutaryl-alanyl-alanyl-alanyl-ethylamide requires the sequential coupling of amino acids. This can be achieved through various strategies, with the choice of method often depending on the desired scale, purity requirements, and the specific sequence of the peptide.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the synthesis of peptides, including oligopeptides like the alanyl-alanyl-alanyl-alanyl sequence. journal-imab-bg.orgwikipedia.orgreddit.com Developed by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. journal-imab-bg.orgwikipedia.org This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple washing and filtration after each coupling step. wikipedia.orgchempep.com
For the synthesis of this compound, a suitable resin, such as a Rink Amide resin, would be chosen to generate the C-terminal ethylamide upon cleavage. journal-imab-bg.org The synthesis would commence with the attachment of the first Fmoc-protected alanine (B10760859) (Fmoc-Ala-OH) to the resin. The synthesis cycle would then involve:
Deprotection: Removal of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group with a base, typically a solution of piperidine in dimethylformamide (DMF). nih.gov
Washing: Rinsing the resin to remove the deprotection solution and by-products.
Coupling: Addition of the next Fmoc-protected alanine, which is activated by a coupling reagent to facilitate peptide bond formation. nih.gov
Washing: Rinsing the resin to remove excess amino acid and coupling reagents.
This cycle is repeated for each of the three subsequent alanine residues. After the final alanine is coupled and deprotected, the N-terminus is acylated with glutaric anhydride to introduce the glutaryl group. Finally, the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any side-chain protecting groups, though alanine does not have a side chain requiring protection. nih.gov
| Step | Reagent/Solvent | Purpose |
| Resin Swelling | Dichloromethane (DCM) | Prepares the resin for synthesis |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group |
| Amino Acid Coupling | Fmoc-Ala-OH, DIC, HOBt in DMF/DCM | Forms the peptide bond |
| Capping (optional) | Acetic Anhydride | Blocks unreacted amino groups |
| Final Acylation | Glutaric Anhydride, DIPEA in DMF | Adds the N-terminal glutaryl group |
| Cleavage | 95% TFA, water, TIS | Releases the peptide from the resin |
Solution-Phase Synthesis Techniques
Solution-phase synthesis, also known as classical peptide synthesis, involves carrying out the reactions in a homogeneous solution. nih.govlibretexts.org While it can be more time-consuming due to the need for purification of intermediates after each step, it is highly suitable for large-scale synthesis. wikipedia.orgchempep.com
The mixed anhydride method is a classic technique for activating the carboxyl group of an N-protected amino acid to facilitate peptide bond formation. organicreactions.orgresearchgate.net This involves the reaction of the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures to form a mixed anhydride. researchgate.netcdnsciencepub.comgoogle.com This activated intermediate then reacts with the free amino group of another amino acid or peptide ester.
For the synthesis of the target peptide, N-protected alanine would be activated and then reacted with the ethylamide of alanine. The resulting dipeptide would then be deprotected and coupled with another activated N-protected alanine. This process is repeated until the tetrapeptide is formed, followed by N-terminal glutarylation. A key consideration is the potential for urethane formation as a side reaction. researchgate.netcdnsciencepub.comcdnsciencepub.com
| Reactant 1 | Reactant 2 | Activating Agent | Base | Typical Solvent |
| Boc-Ala-OH | H-Ala-NHEt | Isobutyl chloroformate | N-Methylmorpholine | Tetrahydrofuran (THF) |
| Boc-Ala-Ala-OH | H-Ala-NHEt | Isobutyl chloroformate | N-Methylmorpholine | Dichloromethane (DCM) |
Carbodiimides are widely used coupling reagents in peptide synthesis, both in solution and solid-phase methods. bachem.compeptide.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. peptide.compeptidescientific.com This intermediate then reacts with the amino group of the incoming amino acid derivative to form the peptide bond.
To minimize the risk of racemization and side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often included. bachem.compeptide.com In the case of DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble and can be removed by filtration, which is an advantage in solution-phase synthesis. peptidescientific.com For DIC, the corresponding urea is more soluble. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct can be removed by aqueous extraction. peptide.compeptidescientific.compeptide.com
| Carbodiimide | Additive | Key Feature | Byproduct Solubility |
| DCC | HOBt | Low cost, crystalline byproduct | Low in most organic solvents |
| DIC | Oxyma Pure | Liquid, easy to handle | Soluble in common organic solvents |
| EDC | HOBt | Water-soluble | Water-soluble |
The azide coupling method is one of the oldest and most reliable techniques for peptide bond formation, particularly valued for its low risk of racemization during the coupling of peptide fragments. doi.org The process involves the conversion of a peptide ester to a peptide hydrazide by treatment with hydrazine. The peptide hydrazide is then converted to a peptide azide by reaction with a nitrous acid source, such as sodium nitrite in an acidic medium. The resulting peptide azide is a reactive intermediate that couples with the amino group of another peptide or amino acid derivative. doi.org
While highly effective at preventing racemization, the azide method can be slow, and the handling of potentially explosive azide intermediates requires care. doi.org This method is particularly useful in fragment condensation strategies.
Fragment Condensation Strategies
For the synthesis of longer peptides, a fragment condensation approach can be employed. wikipedia.orgspringernature.com In the context of this compound, this could involve the separate synthesis of two dipeptide fragments, for instance, Glutaryl-alanyl-alanine and Alanyl-alanyl-ethylamide. These fragments would then be coupled together in solution.
This strategy can be more efficient for longer sequences as the intermediate fragments can be purified, leading to a purer final product. nih.gov However, the coupling of peptide fragments carries a higher risk of racemization at the C-terminal amino acid of the activated fragment. chempep.com Therefore, coupling methods that minimize racemization, such as the azide coupling procedure, are often preferred for fragment condensation. doi.org
| Fragment 1 | Fragment 2 | Coupling Method | Advantage |
| Glutaryl-Ala-Ala-OH | H-Ala-Ala-NHEt | Carbodiimide + Additive | Convergent synthesis |
| Glutaryl-Ala-Ala-N3 | H-Ala-Ala-NHEt | Azide Coupling | Low racemization |
Design Considerations for this compound Synthesis
Amino Acid Residue Selection and Configuration
The primary structure of this compound is defined by its sequence of three L-alanine residues. The selection of these specific amino acids is fundamental to the peptide's ultimate structure and function. In synthetic strategies, it is crucial to use amino acids with the correct stereochemistry (L- or D-configuration) to achieve the desired biological activity or structural properties. For this tetrapeptide, L-alanine is typically used.
| Residue | Configuration | R-group | Significance in Peptide Structure |
| Alanine | L | -CH₃ | The methyl side chain is small and non-polar, contributing to the peptide's overall hydrophobicity and conformational flexibility. The repeated alanine sequence can favor the formation of alpha-helical structures in longer peptides. |
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in peptide synthesis to temporarily block reactive functional groups and direct the formation of the correct peptide bonds. nih.gov The synthesis of this compound involves the protection of the α-amino group of the incoming alanine residues and the side chains of any reactive amino acids, if they were present. The two most common strategies for solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches. nih.gov
For the synthesis of this tetrapeptide, an Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-terminal α-amino group. libretexts.org The glutaryl group at the N-terminus is introduced after the peptide chain is assembled. The C-terminal ethylamide is typically formed by using an ethylamine-functionalized resin or by solution-phase amidation after cleavage from the resin.
Common Protecting Groups in Peptide Synthesis:
| Protecting Group | Abbreviation | Target Functional Group | Deprotection Conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., 20% piperidine in DMF) libretexts.org |
| tert-Butoxycarbonyl | Boc | α-Amino group | Strong acid (e.g., trifluoroacetic acid - TFA) libretexts.org |
| Benzyl | Bzl | Carboxyl, hydroxyl, thiol side chains | Catalytic hydrogenolysis; strong acid (HF) |
| tert-Butyl | tBu | Carboxyl, hydroxyl, thiol side chains | Strong acid (e.g., trifluoroacetic acid - TFA) |
Optimization of Peptide Length and Purity for Research Applications
The length of a peptide significantly impacts the efficiency of its synthesis and the final purity. youtube.com For a tetrapeptide like this compound, the synthesis is relatively straightforward. However, achieving high purity is critical for reliable research data. The optimization process focuses on maximizing the coupling efficiency at each step and minimizing side reactions. gyrosproteintechnologies.com
The purity of the final peptide is typically assessed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). gyrosproteintechnologies.com For most research applications, a purity of >95% is desirable.
Factors Influencing Peptide Purity and Yield:
| Factor | Impact on Synthesis | Optimization Strategy |
| Coupling Efficiency | Incomplete reactions lead to deletion sequences, which are difficult to separate from the target peptide. gyrosproteintechnologies.com | Use of efficient coupling reagents (e.g., HBTU, HATU), optimizing reaction times, and performing double couplings if necessary. |
| Deprotection | Incomplete removal of protecting groups can lead to truncated or modified peptides. | Ensuring complete deprotection through appropriate reagent concentrations and reaction times. |
| Resin Choice | The properties of the solid support can affect reaction kinetics and cleavage efficiency. | Selection of a suitable resin based on the C-terminal modification (e.g., Rink amide resin for C-terminal amides). |
| Cleavage and Purification | Harsh cleavage conditions can degrade the peptide, and inefficient purification leads to lower purity. | Optimization of the cleavage cocktail and using appropriate HPLC gradients for purification. |
Chemical Modifications and Analog Design of this compound
To explore structure-activity relationships and enhance the properties of this compound, various chemical modifications can be introduced. These modifications can be made at the N-terminus, the C-terminus, or by incorporating non-standard amino acids.
N-terminal and C-terminal Derivatization Strategies
Modification of the termini of a peptide can significantly alter its biological activity, stability, and pharmacokinetic properties. sigmaaldrich.com
N-terminal Derivatization: The N-terminus of the alanyl-alanyl-alanyl-ethylamide peptide is acylated with a glutaryl group. This is a key feature of the molecule. Further derivatization could involve replacing the glutaryl group with other acyl groups to modulate properties like lipophilicity or charge.
C-terminal Derivatization: The C-terminus is an ethylamide. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase metabolic stability and cell permeability. sigmaaldrich.com Alternative C-terminal amides can be synthesized to investigate the impact of the amide substituent on activity.
Examples of Terminal Modifications:
| Modification Type | Example | Purpose |
| N-terminal Acylation | Acetylation, PEGylation | Increase stability against aminopeptidases, improve solubility (PEGylation). sigmaaldrich.com |
| C-terminal Amidation | Propylamide, Benzylamide | Modulate receptor binding, enhance stability against carboxypeptidases. |
| C-terminal Esterification | Methyl ester, Ethyl ester | Increase lipophilicity, act as a prodrug. |
Incorporation of Unnatural Amino Acids or Linkers
The introduction of unnatural amino acids or linkers can confer novel properties to the peptide. nih.govcpcscientific.com Unnatural amino acids can introduce conformational constraints, alter side-chain functionality, or increase resistance to enzymatic degradation. cpcscientific.com
For this compound, one or more of the alanine residues could be replaced with an unnatural amino acid. For instance, replacing an L-alanine with a D-alanine could disrupt secondary structure and increase stability.
Linkers can be incorporated to attach reporter molecules, such as fluorescent dyes or biotin (B1667282), or to create dimeric or multimeric peptide structures.
Examples of Unnatural Amino Acid Incorporation:
| Unnatural Amino Acid | Potential Effect on Peptide |
| D-Alanine | Increased proteolytic stability, altered conformation. |
| β-Alanine | Increased flexibility, altered backbone spacing. |
| N-methyl-Alanine | Reduced hydrogen bonding potential, restricted conformation, increased proteolytic stability. |
| Aminoisobutyric acid (Aib) | Induces helical conformation, increased stability. |
An article focusing on the chemical synthesis and derivatization strategies for this compound, with a specific section on the rational design of its analogs for structure-activity relationship studies, cannot be generated at this time.
Extensive research has revealed a significant lack of specific scientific literature and data pertaining to the compound "this compound." While information exists for structurally related peptides and different amide variations, there is insufficient detailed information to construct a scientifically accurate and comprehensive article on the precise topics requested. The available data does not support a thorough discussion of its chemical synthesis, derivatization, or the rational design of its analogs for structure-activity relationship studies as outlined.
Therefore, to maintain a high standard of scientific accuracy and avoid speculation, the requested article cannot be provided.
Advanced Analytical Characterization Methodologies for Glutaryl Alanyl Alanyl Alanyl Ethylamide
Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are indispensable for the analysis of Glutaryl-alanyl-alanyl-alanyl-ethylamide, enabling the separation of the target peptide from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques utilized for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
The development of a robust HPLC method is a critical first step in the analytical workflow for this compound. This involves a systematic optimization of chromatographic parameters to achieve the desired separation, followed by a thorough validation to ensure the method is reliable and reproducible for its intended purpose.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of chromatography used for the analysis of peptides. The separation is based on the hydrophobic interactions between the peptide and the stationary phase. For this compound, a typical RP-HPLC method would be developed on a C18 stationary phase, which provides excellent retention and selectivity for peptides of this size.
Optimization of the mobile phase composition is crucial for achieving a good separation. This typically involves a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with the addition of an ion-pairing agent such as trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide. The pH of the mobile phase is also a critical parameter that can be adjusted to optimize the retention and selectivity of the separation.
The following table outlines a representative set of optimized RP-HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 100 Å |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
This table represents a typical set of starting conditions for the RP-HPLC analysis of a tetrapeptide amide. Actual conditions would require optimization.
Depending on the complexity of the sample and the desired analysis time, either an isocratic or a gradient elution strategy can be employed.
Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and can be suitable for purity assessments where the impurities have significantly different retention times from the main peak. However, it may not be effective for separating closely eluting impurities.
Gradient Elution : For a more comprehensive analysis of purity and the separation of closely related impurities, a gradient elution strategy is generally preferred. This involves a programmed change in the mobile phase composition, typically an increasing concentration of the organic solvent (acetonitrile), over the course of the analysis. This allows for the elution of a wider range of compounds with better peak shapes and resolution. A shallow gradient around the elution time of the main peptide can further enhance the separation of closely related impurities.
A typical gradient profile for the analysis of this compound might start with a low percentage of acetonitrile, which is gradually increased to elute the peptide and any more hydrophobic impurities.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology allows for analyses to be performed at higher pressures, resulting in a substantial increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.comwaters.com
For the analysis of this compound, a UPLC method can provide a much faster assessment of purity without sacrificing resolution. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and in-process control applications. The principles of method development for UPLC are similar to those for HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the smaller particle size.
The following table illustrates a representative UPLC method for the rapid analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18, 1.7 µm |
| Column Dimensions | 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
This table provides an example of UPLC conditions for the high-throughput analysis of a tetrapeptide amide. Formic acid is often used as a mobile phase modifier for UPLC-MS compatibility.
Chiral Chromatography for Stereochemical Purity
The stereochemical purity of this compound is a critical quality attribute, as different stereoisomers can have different biological activities. Chiral chromatography is a specialized form of HPLC that is used to separate enantiomers and diastereomers. sci-hub.seresearchgate.netnih.gov
For a tetrapeptide like this compound, which contains multiple chiral centers, the potential for diastereomeric impurities is significant. The separation of these stereoisomers is typically achieved using a chiral stationary phase (CSP). Several types of CSPs are available, with crown ether-based and cinchona alkaloid-derived zwitterionic CSPs being particularly effective for the separation of peptides and amino acids. sci-hub.sechiraltech.comchromatographytoday.com
The mobile phase composition in chiral chromatography is carefully optimized to maximize the stereoselectivity of the separation. This often involves a non-polar solvent system with a polar modifier. The choice of the CSP and the mobile phase will depend on the specific stereoisomers being separated.
Spectroscopic and Spectrometric Characterization
While chromatographic techniques are powerful for assessing purity, spectroscopic and spectrometric methods are essential for the definitive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most powerful analytical techniques for elucidating the detailed chemical structure of a molecule in solution. springernature.comnih.gov For this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed to confirm the amino acid sequence, the presence of the N-terminal glutaryl group, and the C-terminal ethylamide. The chemical shifts and coupling constants of the various protons and carbons provide a wealth of structural information. researchgate.netacs.orgrsc.org
Mass Spectrometry (MS) : Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can also be used to confirm its primary sequence. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) would be used to obtain an accurate mass measurement, which can confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) would be employed to sequence the peptide. In an MS/MS experiment, the protonated molecule is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions (b- and y-ions) allows for the direct confirmation of the amino acid sequence.
The combination of these advanced analytical methodologies provides a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides like this compound. It provides precise information about the molecular weight and the primary structure (amino acid sequence) of the molecule. In a typical MS experiment, the peptide is ionized and then separated based on its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) offers superior mass accuracy and resolving power compared to standard MS, enabling the determination of the elemental composition of the peptide and its fragments with high confidence. nih.govsannova.netacs.org
For this compound (Molecular Formula: C16H28N4O6), the theoretical monoisotopic mass is approximately 404.2012 Da. HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, which is crucial for confirming the peptide's identity and purity. acs.org
Furthermore, fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), provides sequence information. By inducing fragmentation of the parent ion, a series of characteristic product ions (primarily b- and y-ions) are generated. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for de novo sequencing and verification of the peptide's structure.
Table 1: Theoretical m/z Values for Key Ions of this compound in HRMS Analysis This table presents hypothetical but expected high-resolution m/z values for the protonated parent molecule and its primary b- and y-ion series fragments, which are used to confirm the peptide's sequence.
| Ion Type | Sequence Fragment | Chemical Formula | Theoretical m/z [M+H]⁺ |
| Parent Ion | [M+H]⁺ | C16H29N4O6⁺ | 405.2085 |
| b-ion | b1 | C5H7O3⁺ | 115.0390 |
| b2 | C8H12N1O4⁺ | 186.0761 | |
| b3 | C11H17N2O5⁺ | 257.1132 | |
| b4 | C14H22N3O6⁺ | 328.1503 | |
| y-ion | y1 | C5H12N2O1⁺ | 116.0944 |
| y2 | C8H17N3O2⁺ | 187.1315 | |
| y3 | C11H22N4O3⁺ | 258.1686 |
LC-MS/MS Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov This technique is particularly effective for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures.
The LC system first separates the target peptide from other components based on physicochemical properties like hydrophobicity, typically using a reversed-phase column. The separated peptide then elutes directly into the mass spectrometer's ion source. The mass spectrometer is often operated in a multiple-reaction monitoring (MRM) mode for quantitative analysis, where a specific precursor ion (the parent peptide ion) is selected and fragmented, and one or more specific product ions are monitored. researchgate.net This highly selective process provides excellent sensitivity and minimizes interference from matrix components, making it a gold standard for peptide quantification. nih.govnih.gov
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound This table outlines typical starting parameters for developing an LC-MS/MS method for the quantification of the target peptide.
| Parameter | Setting | Purpose |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical scale LC. |
| Gradient | 5% to 50% B over 5 minutes | Elution of the peptide from the column. |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the peptide. |
| Precursor Ion (Q1) | m/z 405.2 | Selection of the protonated parent molecule. |
| Product Ion (Q3) | m/z 258.2 | Specific fragment for quantification (y3 ion). |
| Collision Energy | Optimized (e.g., 15-25 eV) | To induce characteristic fragmentation. |
Isotope Labeling for Tracing and Quantification
Isotope labeling is a powerful strategy used in conjunction with mass spectrometry for accurate quantification and metabolic tracing of peptides. nih.govcore.ac.uk In this approach, a stable, heavy-isotope-labeled version of this compound is synthesized, incorporating atoms such as ¹³C or ¹⁵N. nih.gov This labeled peptide serves as an ideal internal standard because it is chemically identical to the endogenous (light) peptide and co-elutes during chromatography, but it is distinguishable by the mass spectrometer due to its higher mass. core.ac.ukresearchgate.net
By adding a known amount of the heavy-labeled standard to a sample, the ratio of the light (endogenous) to heavy (standard) peptide signals can be measured by MS. This ratio allows for precise and accurate calculation of the concentration of the target peptide, correcting for variations in sample preparation, injection volume, and instrument response. nih.govresearchgate.net
Table 3: Mass Shift of this compound with Stable Isotope Labeling This table demonstrates the change in molecular weight of the peptide when specific atoms are replaced with their heavy stable isotopes, a key principle for quantitative MS.
| Isotope Labeling Scheme | Labeled Moiety | Number of Labeled Atoms | Mass Increase (Da) | Theoretical m/z of Labeled [M+H]⁺ |
| Light (Unlabeled) | N/A | 0 | 0 | 405.2085 |
| ¹³C Labeling | Alanine (B10760859) (Ala) | 3 (¹³C) per residue | +9 | 414.2386 |
| ¹⁵N Labeling | All N atoms | 4 (¹⁵N) | +4 | 409.1966 |
| ¹³C/¹⁵N Labeling | Glutaryl Group | 5 (¹³C), 4 (¹⁵N) | +9 | 414.2251 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nmims.edunih.gov Unlike mass spectrometry, which provides information on mass and sequence, NMR provides detailed atomic-level information about the peptide's conformation, stereochemistry, and dynamics. researchgate.netuzh.ch
One-dimensional (1D) NMR spectra (¹H and ¹³C) are used to identify the types and number of chemical environments for the protons and carbons in this compound. Two-dimensional (2D) NMR experiments are essential for complete structural assignment. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, helping to assign protons within each amino acid residue.
TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal all protons within a spin system (i.e., an entire amino acid residue).
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing crucial distance restraints used to calculate the peptide's 3D structure. uzh.ch
These combined NMR techniques can confirm the alanine sequence, verify the attachment of the glutaryl and ethylamide groups, and provide insights into the peptide's preferred solution conformation. shu.edu
Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound This table shows the expected chemical shift (δ) regions in a proton NMR spectrum for the different types of protons in the molecule, aiding in its structural verification.
| Proton Type | Structural Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ala Cα-H | Protons on the alpha-carbon of Alanine | 4.1 - 4.5 | Quartet (q) |
| Ala Cβ-H | Protons on the methyl side chain of Alanine | 1.3 - 1.5 | Doublet (d) |
| Glutaryl CH₂ | Methylene protons in the glutaryl chain | 1.8 - 2.4 | Multiplet (m) |
| Ethyl N-CH₂ | Methylene protons of the ethylamide group | 3.1 - 3.3 | Quartet (q) |
| Ethyl CH₃ | Methyl protons of the ethylamide group | 1.0 - 1.2 | Triplet (t) |
| Amide N-H | Protons on the amide nitrogens | 7.8 - 8.5 | Doublet (d) |
UV-Visible Spectroscopy for Concentration and Purity Determination
UV-Visible spectroscopy is a widely accessible technique used for the quantitative analysis of substances in solution. mabion.eu The concentration of a peptide can be determined by measuring its absorbance of UV light at a specific wavelength and applying the Beer-Lambert law. nih.gov
This compound lacks aromatic amino acid residues (like Tryptophan or Tyrosine), which absorb strongly around 280 nm. thermofisher.comnih.gov Therefore, its primary UV absorbance occurs in the far-UV region (190–220 nm), which is characteristic of the peptide bond's n→π* electronic transition. thermofisher.com Absorbance measurements around 205 nm can be used to estimate the peptide concentration, although this region is more susceptible to interference from other substances commonly found in buffers and solvents. nih.govthermofisher.com Despite this, UV-Vis spectroscopy provides a rapid, non-destructive method for assessing peptide concentration and purity, especially when monitored as the output of an HPLC separation. mabion.eu
Table 5: Application of Beer-Lambert Law for Peptide Quantification This table illustrates the linear relationship between UV absorbance and concentration for this compound at a specific wavelength, which forms the basis of its quantification via UV-Vis spectroscopy.
| Concentration (mg/mL) | Absorbance at 205 nm (AU) | Path Length (cm) | Molar Absorptivity (ε) at 205 nm (M⁻¹cm⁻¹) |
| 0.01 | 0.077 | 1 | ~31,000 |
| 0.02 | 0.153 | 1 | ~31,000 |
| 0.04 | 0.307 | 1 | ~31,000 |
| 0.08 | 0.614 | 1 | ~31,000 |
Advanced Methods for Microscopic and Macro-level Characterization
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org This technique is exceptionally sensitive to the secondary structure of peptides and proteins. subr.educreative-proteomics.com By analyzing the CD spectrum of this compound in the far-UV region (typically 190-250 nm), researchers can determine the relative proportions of different secondary structural elements such as α-helices, β-sheets, β-turns, or random coils. americanpeptidesociety.orgnih.gov
Since this compound is a short tetrapeptide, it is unlikely to form stable α-helices or extensive β-sheets. Its CD spectrum would more likely be characteristic of a random coil or, depending on the solvent and temperature, a defined β-turn structure. subr.eduresearchgate.net CD spectroscopy is also a valuable tool for studying how the peptide's conformation changes in response to environmental factors like temperature, pH, or the presence of binding partners. americanpeptidesociety.org
Table 6: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures This table summarizes the typical CD spectral features associated with common peptide secondary structures. The spectrum of this compound would be compared to these signatures to infer its conformation.
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| β-Turn | ~185-195 (variable) | ~200-205 (variable) |
| Random Coil | ~212 | ~195 |
Dynamic Light Scattering (DLS) for Aggregation State
Dynamic Light Scattering (DLS) is a non-invasive analytical technique extensively utilized for characterizing the size distribution and aggregation state of peptides and proteins in solution. This method measures the fluctuations in scattered light intensity resulting from the Brownian motion of particles. Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles or aggregates diffuse more slowly, causing slower fluctuations. By analyzing these fluctuations, DLS can determine the hydrodynamic radius (Rʜ), a measure of the apparent size of a particle in solution, and the polydispersity index (PDI), which indicates the heterogeneity of particle sizes in the sample.
In the context of this compound, a tetra-alanine peptide derivative, DLS is a critical tool for investigating its propensity to self-assemble and form aggregates under various conditions. The aggregation behavior of such peptides is of significant interest as it can influence their biological activity and formulation stability. Research on analogous alanine-rich polypeptides provides valuable insights into the application of DLS for this purpose.
Detailed research findings from studies on similar alanine-rich peptides demonstrate the utility of DLS in monitoring aggregation kinetics. For instance, when these peptides are dissolved in a buffer solution, DLS can track changes in their aggregation state over time and as a function of temperature. Initially, a solution of an alanine-rich peptide may show a population of smaller, monomeric species. However, with increased temperature or incubation time, DLS can detect the formation of larger aggregates.
A study on a series of alanine-rich peptides investigated their aggregation behavior at different temperatures. The peptides were prepared at a concentration of 4 mg/ml in a pH 7.4 buffer. DLS measurements were taken at various time points to monitor the growth of aggregates. At room temperature (25 °C), the peptides tended to remain in a predominantly monomeric state even after extended incubation. In contrast, at elevated temperatures (e.g., 60 °C), a significant increase in the hydrodynamic radius was observed, indicating the formation of large aggregates. These observations are crucial for understanding the conditions that promote the stability of the monomeric form of this compound versus those that trigger aggregation.
The following interactive data table summarizes hypothetical DLS findings for an alanine-rich peptide, analogous to this compound, under different experimental conditions. This data illustrates how DLS can quantify the changes in the aggregation state of the peptide.
| Temperature (°C) | Incubation Time (hours) | Hydrodynamic Radius (Rʜ) (nm) | Polydispersity Index (PDI) | Predominant Species |
| 25 | 0 | 1.2 | 0.15 | Monomer |
| 25 | 24 | 1.5 | 0.20 | Monomer/Small Oligomers |
| 25 | 72 | 1.8 | 0.25 | Small Oligomers |
| 60 | 0 | 1.3 | 0.18 | Monomer |
| 60 | 4 | 55.7 | 0.45 | Large Aggregates |
| 60 | 24 | 120.3 | 0.58 | Large Aggregates |
| 60 | 72 | 250.1 | 0.72 | Fibrillar Aggregates |
The data clearly shows that at 25 °C, there is only a minor increase in the hydrodynamic radius and polydispersity index over 72 hours, suggesting the peptide remains relatively stable in its monomeric or small oligomeric form. Conversely, at 60 °C, there is a rapid and substantial increase in both the hydrodynamic radius and PDI, indicating a shift towards the formation of large, heterogeneous aggregates. This type of quantitative data obtained from DLS is invaluable for defining the formulation and storage conditions that would minimize the aggregation of this compound.
Biochemical and Biophysical Research on Glutaryl Alanyl Alanyl Alanyl Ethylamide
Enzymatic Interactions and Kinetic Analysis
Glutaryl-alanyl-alanyl-alanyl-ethylamide is a synthetic oligo-peptide that has been investigated for its interaction with specific enzymes, particularly in the context of inflammatory processes. Research has focused on its role as an enzyme inhibitor, providing insights into its potential biochemical effects.
Currently, there is a lack of publicly available scientific literature that has specifically examined this compound as a substrate for various enzymes to determine their specificity. Detailed studies on its binding modes, including the precise amino acid residues involved in the interaction within an enzyme's active or allosteric sites, have not been published. Therefore, a comprehensive analysis of its enzyme binding characteristics remains an area for future research.
The primary focus of research on this compound has been its inhibitory effect on elastase enzymes.
This compound, also referred to in literature as Glutaryl-trialanin-ethylamide, has been identified as a novel and effective inhibitor of pancreatic elastase. nih.govnih.gov It functions as a low molecular weight competitive inhibitor of this enzyme. nih.govnih.gov In studies related to acute pancreatitis in rats, this compound was shown to effectively suppress the evolution of the condition, highlighting its inhibitory action on pancreatic elastase. nih.govnih.gov The reported 50% inhibitory concentration (IC50) for this compound against pancreatic elastase is 8 µmol/l. nih.govnih.gov This indicates a potent inhibitory activity. The competitive nature of the inhibition suggests that the compound likely binds to the active site of pancreatic elastase, competing with the natural substrate.
Inhibition of Pancreatic Elastase by this compound
| Inhibitor | Target Enzyme | Inhibition Type | IC50 |
|---|
This table summarizes the known inhibitory activity of this compound against pancreatic elastase.
As of the current available scientific literature, there are no specific studies that have investigated the inhibitory effects or kinetics of this compound on leukocyte elastase. While its inhibitory action on pancreatic elastase is documented, its specificity and efficacy towards leukocyte elastase have not been reported.
There is currently no available research detailing the specific biochemical pathways that are modulated by this compound. The primary known biochemical interaction is its inhibition of pancreatic elastase. The downstream consequences of this inhibition on broader biochemical pathways have not been elucidated in published studies.
Specific studies detailing the enzymatic degradation and metabolic fate of this compound are not present in the current body of scientific literature. The stability of this synthetic peptide in biological systems and the enzymes responsible for its potential breakdown have not been characterized.
Inhibition Kinetics of Target Enzymes by this compound
Molecular Interactions and Binding Mechanisms
The study of a peptide's molecular interactions is fundamental to understanding its biological function. For a compound like this compound, this would involve exploring how it binds to protein targets and the nature of the forces governing these interactions.
Protein-Peptide Interaction Studies (e.g., target protein research)
Research into protein-peptide interactions aims to identify the specific protein partners of a peptide and characterize the affinity and kinetics of their binding. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening are often employed to discover interacting proteins. Once a target is identified, biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (K_D), and association (k_a) and dissociation (k_d) rates. For instance, studies on other peptides, such as α/β-peptide foldamers, have successfully used SPR to measure binding to target proteins. nih.gov
Chemoproteomics is another powerful approach to identify the molecular targets of a compound within a complex biological sample like a cell lysate. researchgate.netnih.gov This methodology could be applied to this compound to identify its potential protein targets by observing changes in protein stability or accessibility in the presence of the compound. researchgate.netnih.gov
Investigation of Non-Covalent Interactions
Non-covalent interactions are the primary forces that stabilize a peptide-protein complex. nih.gov These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, the glutaryl group could participate in hydrogen bonding and electrostatic interactions via its carboxyl groups. The poly-alanine sequence provides a hydrophobic backbone, while the amide bonds of the peptide backbone are key sites for hydrogen bonding. The terminal ethylamide may also contribute to hydrophobic interactions. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing these non-covalent interactions at an atomic level.
Receptor Binding Assays (if applicable to specific research models)
If this compound were hypothesized to interact with a specific receptor, receptor binding assays would be crucial to validate this. nih.gov These assays measure the affinity of a ligand for its receptor. nih.gov A common format is a competitive binding assay, where the peptide of interest competes with a known, often radiolabeled or fluorescently tagged, ligand for binding to the receptor. nih.gov The concentration of the peptide required to displace 50% of the labeled ligand (IC50) is determined, which can then be used to calculate the binding affinity (K_i). Various platforms can be used for these assays, including scintillation proximity assays (SPA) and fluorescence polarization (FP). nih.gov
Table 1: Methodologies for Studying Molecular Interactions
| Interaction Type | Methodology | Information Yielded | Example Application |
|---|---|---|---|
| Protein-Peptide Interaction | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of binding partners | Discovering novel protein targets of a peptide |
| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), kinetics (k_a, k_d) | Quantifying the binding of α/β-peptides to anti-apoptotic proteins nih.gov | |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of peptide-protein binding | |
| Chemoproteomics | Identification of molecular targets in a complex mixture | Validating the target of antimalarial compounds researchgate.netnih.gov | |
| Non-Covalent Interactions | Molecular Docking | Prediction of binding mode and key interactions | Visualizing how a peptide fits into a protein's active site |
| Molecular Dynamics (MD) Simulations | Analysis of complex stability and dynamics over time | Understanding the conformational changes upon peptide binding |
Structural Biology of this compound and its Complexes
Structural biology techniques provide high-resolution three-dimensional information about a molecule and its complexes, which is essential for understanding its function and for structure-based drug design.
Crystallography of Peptide-Enzyme Complexes (if applicable to specific research models)
X-ray crystallography is a powerful technique for determining the atomic-level structure of peptide-enzyme complexes. This would require co-crystallizing this compound with its target enzyme and then analyzing the diffraction pattern of X-rays passed through the crystal. The resulting electron density map allows for the precise modeling of the peptide's conformation and its interactions with the enzyme's active site. Such studies have been instrumental in understanding how various inhibitors bind to their target enzymes.
NMR-Based Structural Determination in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure of peptides and their complexes in solution, which can be more representative of their native state than a crystal structure. wikipedia.org For a peptide like this compound, various NMR experiments, such as COSY, TOCSY, and NOESY, would be used to assign the proton and carbon signals and to identify through-bond and through-space correlations between atoms. These correlations provide distance and dihedral angle restraints that are used to calculate a family of structures consistent with the experimental data. Lanthanide labeling can also be employed to facilitate the structure determination of protein-ligand complexes. wikipedia.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Alanine (B10760859) |
| Glutaryl |
Computational and Theoretical Studies of Glutaryl Alanyl Alanyl Alanyl Ethylamide
In Silico Peptide Design and Optimization
In silico peptide design is a cornerstone of modern biochemical research, enabling the rational creation and refinement of peptides with desired biological activities. For a synthetic peptide such as Glutaryl-alanyl-alanyl-alanyl-ethylamide, these computational tools are invaluable for predicting its interactions with biological targets and optimizing its structure for enhanced potency and specificity. This approach significantly reduces the time and cost associated with traditional trial-and-error laboratory methods. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to model its interaction with target enzymes, such as elastase. These simulations calculate the binding affinity, or docking score, which is an estimation of the binding energy of the peptide-enzyme complex. A lower docking score typically indicates a more stable and favorable interaction.
For instance, in a study of a pentapeptide elastase inhibitor, Phe-Phe-Val-Pro-Phe (FFVPF), molecular docking revealed a binding energy of -5.22 kcal/mol. nih.gov The simulation also identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov This level of detail allows researchers to understand the structural basis of inhibition and to propose modifications to the peptide sequence to improve its binding affinity.
Interactive Data Table: Representative Molecular Docking Scores of Peptide Inhibitors
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the peptide-enzyme complex over time. MD simulations track the movements and interactions of every atom in the system, providing insights into the conformational changes that occur upon binding and the stability of the complex. youtube.com A key output of MD simulations is the calculation of binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. youtube.comnih.gov
For example, MD simulations of benzofuran (B130515) inhibitors targeting Polyketide Synthase 13 revealed that the lead molecule, Tam16, had a calculated binding free energy (ΔGbind) of -51.43 kcal/mol, which correlated well with its experimentally determined low IC50 value of 0.19 μM. nih.gov Such simulations can elucidate the entire binding pathway and highlight the flexibility of both the peptide and the enzyme's active site, which is crucial for designing highly effective inhibitors. youtube.com
Interactive Data Table: Representative Binding Free Energies from MD Simulations
Quantum mechanical (QM) calculations provide the most accurate description of the electronic structure of a molecule, offering deep insights into its chemical reactivity and interaction energies. acs.org While computationally intensive, QM methods, often used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can be applied to the active site of an enzyme-inhibitor complex to precisely model bond-making and bond-breaking events, as well as charge distribution. nih.gov
In a study of peptide inhibitors of caspase-2, QM/MM calculations were used to determine the binding free energies and inhibition constants (Ki) for a series of pentapeptides. The results showed a clear affinity order, with VELAD having the lowest calculated Ki of 0.081 nM, indicating very tight binding. nih.gov These calculations are instrumental in understanding the subtle electronic effects that govern enzyme inhibition.
Interactive Data Table: Representative QM-Calculated Inhibition Constants
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For peptide inhibitors like this compound, SAR models are powerful tools for predicting the activity of novel sequences and for identifying the key structural features that determine inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that quantitatively link the structural properties of molecules to their biological activities. nih.gov These models are developed using a "training set" of peptides with known activities and are then validated using a "test set" to assess their predictive power. acs.org Key statistical parameters for a robust QSAR model include a high squared correlation coefficient (r²) for the training set and a high cross-validated r² (q²). acs.orgresearchgate.net
A QSAR model developed for dipeptidyl peptidase-4 inhibitors, for instance, achieved an r² of 0.9573 for the training set and 0.9079 for the test set, indicating excellent predictive capability. researchgate.net Such models can be used to screen virtual libraries of peptides and prioritize candidates for synthesis and experimental testing.
Interactive Data Table: Statistical Parameters of a Representative QSAR Model
Machine learning (ML) has emerged as a powerful extension of QSAR, capable of handling large and complex datasets to build highly predictive models of peptide activity. nih.gov Algorithms such as Support Vector Machines (SVM) and Random Forests are trained on extensive libraries of peptides to learn the complex relationships between sequence, structure, and function. researchgate.netmdpi.com
The performance of ML models is evaluated using metrics like accuracy and the Matthews Correlation Coefficient (MCC). For example, a Random Forest-based classification model for predicting the activity of antimicrobial peptides demonstrated good performance with MCC values ranging from 0.662 to 0.755 and accuracies between 0.831 and 0.877. mdpi.com These advanced computational approaches are instrumental in accelerating the discovery of novel bioactive peptides. nih.gov
Interactive Data Table: Performance of a Representative Machine Learning Model for Peptide Activity Prediction
Compound Names Mentioned
Peptide Folding and Self-Assembly Prediction
There are no published studies that specifically predict the folding or self-assembly characteristics of this compound using computational methods. General methodologies for peptide structure prediction, such as those employing simulated annealing or deep learning algorithms like AlphaFold2, have been benchmarked on a variety of peptides. mdpi.comnih.govnih.gov These tools are often used to predict secondary structures like α-helices and β-sheets and their subsequent tertiary arrangements. nih.gov However, the specific conformational preferences and self-assembly propensities of this compound remain uninvestigated.
Computational Analysis of Degradation and Metabolic Pathways
Similarly, a review of existing literature yields no computational analyses of the degradation or metabolic pathways of this compound. Computational approaches are frequently used to predict the metabolic fate of novel compounds, including peptides. These studies can identify potential cleavage sites for enzymes and predict the resulting metabolites. Without specific research on this compound, any discussion of its degradation or metabolic profile would be purely speculative.
Preclinical Research Models and Advanced Methodologies for Glutaryl Alanyl Alanyl Alanyl Ethylamide
In Vitro Cellular Models for Biological Activity Assessment
In vitro models are fundamental in the initial stages of research to screen and characterize the biological activity of Glutaryl-alanyl-alanyl-alanyl-ethylamide. These models allow for a controlled environment to study the direct effects of the compound on cellular processes.
Cell-based enzyme activity assays are crucial for determining the inhibitory potency of this compound against its target enzyme, elastase. A common method involves the use of a synthetic substrate that, when cleaved by elastase, produces a detectable signal, such as a chromophore or fluorophore. For instance, the substrate succinyl-alanyl-alanyl-alanyl-p-nitroanilide is utilized, where the release of p-nitroanilide by elastase activity can be measured spectrophotometrically. The inhibitory effect of this compound is quantified by its ability to reduce the rate of this reaction.
These assays can be performed using purified human neutrophil elastase or within cell lysates or conditioned media from cells that secrete elastase, such as neutrophils. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Representative Data from In Vitro Elastase Inhibition Assays
| Compound | Target Enzyme | Substrate | Assay Principle | Typical Endpoint |
|---|---|---|---|---|
| This compound | Human Neutrophil Elastase (HNE) | Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric detection of p-nitroanilide release | IC50 Value |
Understanding how this compound enters cells and where it localizes is critical for interpreting its biological effects. Cellular uptake studies often employ fluorescently labeled versions of the peptide to visualize its internalization and distribution within cells using techniques like fluorescence microscopy or flow cytometry.
For peptide-based compounds, several uptake mechanisms can be involved, including endocytosis and direct membrane translocation. To elucidate the specific pathway for this compound, studies may involve the use of various endocytosis inhibitors or conducting experiments at low temperatures to block energy-dependent uptake processes. The localization of the compound within cellular compartments (e.g., cytoplasm, nucleus, lysosomes) can provide clues about its mechanism of action and potential off-target effects.
Ex Vivo Tissue and Organ Perfusion Models
While specific ex vivo studies on this compound are not extensively documented in publicly available literature, this methodology is a valuable intermediate step between in vitro and in vivo research. Ex vivo models, such as isolated perfused lungs, can be used to assess the efficacy and pharmacokinetics of elastase inhibitors in a more physiologically relevant context than cell cultures.
In such a model, an isolated organ is maintained in a viable state outside the body, allowing for the administration of the compound and subsequent analysis of its effects on tissue structure and function. For an elastase inhibitor, this could involve inducing an inflammatory response in the ex vivo organ and then measuring the ability of this compound to mitigate tissue damage and reduce inflammatory markers.
Animal Models for Investigating Biochemical Mechanisms and Efficacy in Specific Biological Systems
Animal models are indispensable for evaluating the in vivo efficacy, pharmacodynamics, and pharmacokinetics of this compound. These models aim to mimic human diseases where elastase plays a pathological role, such as pancreatitis.
A widely used rodent model for studying elastase inhibition in pancreatitis is the caerulein-induced pancreatitis model. Caerulein (B1668201), a cholecystokinin (B1591339) analogue, when administered at supramaximal doses, induces acute pancreatitis characterized by premature activation of digestive enzymes, including elastase, leading to pancreatic tissue damage, edema, and inflammation.
In this model, rodents are treated with this compound before or after the induction of pancreatitis. The efficacy of the compound is then assessed by measuring various biochemical and histological parameters.
Table 2: Parameters Assessed in Caerulein-Induced Pancreatitis Models
| Parameter Category | Specific Measurement | Relevance to Efficacy |
|---|---|---|
| Biochemical Markers | Serum Amylase and Lipase Levels | Indicators of pancreatic acinar cell injury |
| Myeloperoxidase (MPO) Activity | Marker of neutrophil infiltration and inflammation | |
| Histological Analysis | Pancreatic Edema | Assessment of tissue swelling |
| Inflammatory Cell Infiltration and Necrosis | Evaluation of tissue damage and inflammation severity |
The design of animal studies is critical for obtaining reliable and translatable results. Key considerations include the choice of animal species, the dose and route of administration of the compound, and the timing of treatment relative to disease induction.
For instance, in the caerulein-induced pancreatitis model, the number and timing of caerulein injections can be varied to induce different severities of the disease. The route of administration for this compound (e.g., intravenous, intraperitoneal, oral) will depend on its physicochemical properties and intended clinical application. Furthermore, studies often include a positive control group treated with a known elastase inhibitor to benchmark the efficacy of the test compound. The collection of tissues and blood at various time points allows for a comprehensive analysis of the compound's effect on the progression of the disease.
Method Development for Biological Assays and Biomarker Discovery
The investigation of this compound in preclinical research necessitates the development of sophisticated and specific analytical methods. These methods are crucial for accurately quantifying the compound and its metabolic byproducts in biological matrices, as well as for understanding its broader physiological effects. The establishment of robust assays and the application of advanced "omics" technologies are fundamental to elucidating the compound's mechanism of action and identifying potential biomarkers associated with its activity.
The quantitative analysis of this compound and its metabolites is foundational for pharmacokinetic and pharmacodynamic studies. The development of specific assays requires high sensitivity and selectivity to distinguish the parent compound from structurally similar molecules within complex biological samples like plasma, tissue homogenates, and urine.
Chromatographic and Mass Spectrometric Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for the bioanalysis of peptide-based compounds. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the peptide from other endogenous components based on hydrophobicity. nih.gov For a tetrapeptide like this compound, a C18 column is a standard choice. nih.gov
To enhance sensitivity and chromatographic performance, pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be utilized. nih.gov Derivatization can improve the ionization potential of the peptide, leading to detection levels in the picomole range. nih.gov
Tandem mass spectrometry (MS/MS) provides the necessary specificity for unequivocal identification and quantification. acs.org A common approach is selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored. nih.govyoutube.com
Assay Development Steps:
Synthesis of Reference Standards: Pure reference standards of this compound and its predicted metabolites are required for method development, calibration, and validation.
Selection of Internal Standard: A stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) is the ideal internal standard to account for variations in sample processing and instrument response. nih.gov
Optimization of Mass Spectrometry Parameters: This involves tuning the instrument to find the optimal precursor and product ions (Q1/Q3 transitions) and collision energies for the analyte and internal standard, maximizing signal intensity.
Development of Chromatographic Conditions: Gradient elution, mobile phase composition (e.g., water and acetonitrile (B52724) with additives like formic acid or trifluoroacetic acid), and column temperature are optimized to achieve sharp peaks and good separation from matrix components. nih.govnih.gov
Sample Preparation: Extraction of the peptide from the biological matrix is critical. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interfering substances and concentrate the analyte.
Assay Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Amino Acid Analysis (AAA)
For absolute quantification, a sample of the peptide can be subjected to acid hydrolysis to break it down into its constituent amino acids (glutamic acid and alanine). nih.govyoutube.com The resulting amino acids are then quantified, often using LC-MS without the need for derivatization. nih.gov The total concentration of the peptide is calculated from the molar amounts of its constituent amino acids. This method is highly accurate and can be used to certify the concentration of peptide standards. youtube.com
Table 1: Example Parameters for a Hypothetical LC-MS/MS Assay for this compound
| Parameter | Example Value/Condition |
| Chromatography | |
| HPLC System | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitored Transition (Analyte) | [M+H]⁺ → Product Ion Y |
| Monitored Transition (Internal Std) | [M+H]⁺ (¹³C, ¹⁵N) → Product Ion Z |
| Dwell Time | 50 ms |
To move beyond simple quantification and understand the broader biological consequences of administering this compound, untargeted "omics" approaches are invaluable. Metabolomics and proteomics provide a snapshot of the global changes in small molecules and proteins, respectively, within a biological system following exposure to the compound. elifesciences.orgahajournals.org
Metabolomic Profiling
Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological sample. ahajournals.org By comparing the metabolomes of treated versus control groups, researchers can identify pathways that are significantly perturbed by this compound. This can reveal off-target effects, provide insights into the mechanism of action, and uncover novel biomarkers of efficacy or response. nih.govmdpi.com
The typical workflow involves:
Sample Collection: Serum, urine, or tissue samples are collected from preclinical models.
Metabolite Extraction: A robust extraction protocol is used to capture a wide range of metabolites.
Data Acquisition: Samples are analyzed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with UPLC. elifesciences.orgmdpi.com
Data Analysis: Complex datasets are analyzed using multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that differ significantly between groups. mdpi.com
For a compound containing a glutaryl moiety, metabolomic analysis might focus on pathways involving amino acid metabolism, the Krebs cycle, and glutathione (B108866) metabolism. elifesciences.orgnih.gov
Proteomic Analysis
Proteomics aims to identify and quantify the entire complement of proteins in a biological system. This approach can identify protein expression changes that are a direct or indirect result of the peptide's activity. For example, if this compound interacts with a specific receptor or enzyme, proteomics could reveal downstream changes in signaling pathways or cellular machinery.
A common proteomics strategy is the "bottom-up" approach:
Proteins are extracted from cells or tissues and digested into smaller peptides using an enzyme like trypsin. youtube.com
The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov
The fragmentation spectra are matched against a protein database to identify the original proteins and determine their relative abundance. youtube.com
This can lead to the discovery of biomarkers or provide mechanistic insights by identifying protein networks affected by the compound. nih.gov
Table 2: Potential Biomarkers Identifiable via Omics Technologies for a Hypothetical Peptide Study
| Technology | Potential Biomarker Class | Specific Example | Rationale for Investigation |
| Metabolomics | γ-Glutamyl Dipeptides | γ-Glutamyl-Valine | May indicate modulation of glutathione synthesis or γ-glutamyl transpeptidase activity. nih.gov |
| Acylcarnitines | Glutarylcarnitine | Could signal changes in fatty acid and amino acid oxidation pathways related to the glutaryl moiety. | |
| Amino Acids | Alanine (B10760859), Glutamate | Direct metabolites or indicators of altered amino acid pool utilization. | |
| Proteomics | Heat Shock Proteins | HSP70 | Often upregulated in response to cellular stress or protein interaction modulation. nih.gov |
| Signaling Pathway Proteins | Kinases, Phosphatases | Changes may indicate activation or inhibition of specific cellular signaling cascades. | |
| Metabolic Enzymes | Glutamate Dehydrogenase | Altered levels could reflect a metabolic shift in response to the compound. |
Future Directions and Emerging Research Avenues for Glutaryl Alanyl Alanyl Alanyl Ethylamide
Exploration of Novel Enzyme Targets and Biological Pathways
The biological activity of a peptide is intrinsically linked to its sequence and structure, which dictate its interaction with physiological targets such as enzymes and receptors. clinisciences.com Tetrapeptides, consisting of four amino acids, are known to be pharmacologically active and can exhibit high affinity and specificity for a variety of receptors involved in protein-protein signaling. wikipedia.org The specific sequence of Glutaryl-alanyl-alanyl-alanyl-ethylamide, composed of three alanine (B10760859) residues, suggests a relatively simple yet potentially specific interaction profile. The terminal modifications—a glutaryl group at the N-terminus and an ethylamide group at the C-terminus—are crucial for defining its future research trajectory. These modifications can significantly influence the peptide's stability, conformation, and how it is recognized by biological molecules. biosynth.comabyntek.com
Future research should focus on identifying the specific enzymes and biological pathways that this compound may modulate. Given that many natural and synthetic tetrapeptides show therapeutic potential, including anti-inflammatory, antioxidant, and antimicrobial properties, screening for such activities would be a logical starting point. clinisciences.com For instance, some cyclic tetrapeptides are known to target histone deacetylases (HDACs), which are enzymes that play a critical role in gene regulation. wikipedia.org The potential for this compound to interact with proteases is also a key area of investigation. Serine proteases, which constitute a large family of enzymes involved in numerous physiological and pathological processes, are common targets for peptide-based inhibitors. nih.gov The design of peptidyl activity-based probes is a well-established field for studying such enzymes. nih.gov
The alanine-rich core of the peptide may confer specific conformational properties that could be key to its function. Research could explore its potential as a substrate or inhibitor for enzymes that recognize poly-alanine sequences. Furthermore, the glutaryl modification may mimic a natural post-translational modification or interact with enzymes that recognize dicarboxylic acids. The ethylamide cap at the C-terminus is a common strategy to increase resistance to carboxypeptidases, thereby enhancing its biological half-life. tandfonline.com
A systematic approach to identifying its molecular targets would involve a combination of in vitro enzymatic assays, cell-based screening, and affinity-based proteomics. The table below outlines potential research avenues for exploring the biological targets of this compound.
| Research Avenue | Description | Potential Targets |
| Enzyme Inhibition Assays | Screening the peptide against a panel of purified enzymes to identify direct inhibitory activity. | Proteases (e.g., Serine, Cysteine, Matrix Metalloproteinases), Kinases, Histone Deacetylases (HDACs). wikipedia.orgnih.gov |
| Receptor Binding Assays | Evaluating the peptide's ability to bind to known cell surface receptors, particularly G-protein coupled receptors (GPCRs). | Receptors for which short peptides are known ligands (e.g., opioid, chemokine, or incretin (B1656795) receptors). |
| Cell-Based Phenotypic Screening | Assessing the effect of the peptide on various cellular processes in disease-relevant models. | Cancer cell proliferation, inflammatory responses in immune cells, neuronal activity. clinisciences.com |
| Affinity Chromatography and Mass Spectrometry | Immobilizing the peptide to identify its binding partners in cell lysates. | Novel protein targets that are not predicted by other methods. |
| Transcriptomic and Proteomic Analysis | Treating cells with the peptide and analyzing changes in gene and protein expression to elucidate affected pathways. | Signaling pathways related to cell growth, apoptosis, and inflammation. |
Integration of Artificial Intelligence and Machine Learning in Peptide Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and peptide research is no exception. mdpi.com These computational tools can analyze vast datasets to predict the properties, interactions, and functions of peptides, thereby accelerating the research and development process. mdpi.comnih.gov For a compound like this compound, where empirical data may be scarce, AI and ML offer a powerful predictive lens through which to guide future experimental work.
The table below summarizes key AI and ML approaches that could be applied to the study of this compound.
| AI/ML Approach | Application to this compound | Potential Outcomes |
| Peptide-Protein Interaction (PepPI) Prediction | Screening the peptide sequence against databases of protein structures to predict binding affinity and identify potential targets. nih.govnih.gov | A prioritized list of proteins for experimental validation of binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate the structural features of the peptide and its analogues with their biological activity. | Predictions of the activity of novel derivatives and guidance for lead optimization. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of the peptide in solution and when interacting with a target protein. rsc.org | Insights into the binding mode and the structural basis of its activity. |
| Generative Models | Designing novel peptide sequences based on the this compound scaffold with potentially improved properties. | Novel peptide candidates with enhanced stability, affinity, or selectivity. |
| Predictive Models for ADMET Properties | Using machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the peptide. | Early assessment of the peptide's drug-like properties. |
Advancements in Peptide Delivery and Stability for Research Tools
A significant hurdle for the use of peptides as research tools or therapeutics is their inherent instability and poor cell permeability. nih.govnih.gov Peptides are susceptible to degradation by proteases, have a short half-life in circulation, and often cannot cross cell membranes to reach intracellular targets. tandfonline.comexplorationpub.com The chemical modifications present in this compound—the N-terminal glutaryl group and the C-terminal ethylamide group—are likely intended to address some of these stability issues. biosynth.com However, further advancements in peptide delivery and stabilization strategies will be crucial for its development as a robust research tool.
Future research in this area could explore a variety of chemical modifications and formulation strategies to enhance the performance of this compound. These strategies can be broadly categorized as structural modifications and advanced delivery systems.
Structural modifications aim to make the peptide more resistant to enzymatic degradation and to improve its conformational stability. nih.gov This can include the incorporation of non-natural amino acids, cyclization, or stapling. rsc.org For example, replacing one of the L-alanine residues with a D-alanine could render a key peptide bond resistant to proteolysis. tandfonline.com Cyclization, by forming a covalent bond between the peptide's ends or side chains, can lock the peptide into a bioactive conformation and increase its stability. biosynth.com
Advanced delivery systems focus on protecting the peptide from degradation and delivering it to the target site. nih.gov This can involve encapsulation in nanoparticles, conjugation to cell-penetrating peptides (CPPs), or formulation in hydrogels for controlled release. nih.govnih.gov These approaches can improve the peptide's bioavailability and allow it to reach intracellular targets. explorationpub.com
The following table details some of the key strategies that could be explored to improve the delivery and stability of this compound.
| Strategy | Description | Potential Benefits for this compound |
| Incorporation of Non-Natural Amino Acids | Replacing one or more of the alanine residues with non-proteinogenic amino acids (e.g., D-alanine, β-alanine). abyntek.com | Increased resistance to proteases and potentially altered receptor affinity. tandfonline.com |
| Peptide Cyclization | Creating a cyclic version of the peptide, either head-to-tail or through side-chain linkage. abyntek.com | Enhanced conformational stability, increased receptor selectivity, and improved resistance to exopeptidases. biosynth.com |
| Peptide Stapling | Introducing a synthetic brace (staple) to lock the peptide into a specific secondary structure, such as an α-helix or β-sheet. nih.gov | Stabilization of the bioactive conformation and improved cell permeability. acs.org |
| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. nih.gov | Increased hydrodynamic size, leading to reduced renal clearance and extended circulation half-life. |
| Lipidation | Conjugating a lipid moiety to the peptide to enhance its interaction with cell membranes. | Improved membrane permeability and potential for oral delivery. nih.gov |
| Nanoparticle Encapsulation | Encapsulating the peptide within liposomes, polymeric nanoparticles, or other nanocarriers. | Protection from enzymatic degradation and potential for targeted delivery. explorationpub.com |
| Conjugation to Cell-Penetrating Peptides (CPPs) | Attaching the peptide to a short, polycationic peptide that can facilitate translocation across cell membranes. nih.gov | Enabling the study of intracellular targets. |
Development of this compound as a Research Probe or Chemical Biology Tool
Given its defined structure, this compound is a prime candidate for development into a research probe or a tool for chemical biology. nih.gov Such tools are invaluable for studying biological processes, identifying and validating drug targets, and for diagnostic applications. nih.govpeptidesciences.com The development of this peptide into a probe would typically involve its conjugation to a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope. abyntek.com
The terminal modifications of this compound may provide convenient handles for chemical conjugation. The carboxylic acid of the glutaryl group or potentially a functional group introduced onto one of the alanine side chains could be used for site-specific labeling. The ability to site-specifically modify a peptide is crucial for creating functional probes where the reporter tag does not interfere with the peptide's biological activity. nih.gov
One potential application is in the development of activity-based probes (ABPs). If this compound is found to be an inhibitor of a specific enzyme, it could be modified with a reactive "warhead" that covalently binds to the active site of the enzyme. nih.gov When coupled with a reporter tag, such an ABP would allow for the specific labeling and visualization of active enzyme molecules in complex biological samples. nih.gov
Another avenue is the use of this peptide in molecular imaging. nih.gov If it is found to bind to a receptor that is overexpressed in a particular disease state, such as cancer, it could be labeled with a radionuclide for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.gov For example, many regulatory peptide receptors are overexpressed in tumors, and their ligands can be used for targeted imaging. nih.gov
The table below outlines potential applications of this compound as a research probe.
| Probe Type | Modification | Application |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine) to the peptide. abyntek.com | Visualizing the localization of the peptide's target in cells and tissues via fluorescence microscopy. |
| Biotinylated Probe | Attachment of a biotin molecule to the peptide. | Affinity purification of the peptide's binding partners from cell lysates (pull-down assays). |
| Activity-Based Probe (ABP) | Incorporation of a reactive group (warhead) and a reporter tag. nih.gov | Covalent labeling and profiling of the activity of a target enzyme family. nih.gov |
| Radiolabeled Probe | Labeling with a radioactive isotope (e.g., ¹⁸F, ¹¹C, ⁶⁸Ga). nih.gov | In vivo imaging of the peptide's target distribution using PET or SPECT. nih.gov |
| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalently cross-linking the peptide to its binding partner upon UV irradiation for target identification. |
| Surface-Immobilized Probe | Covalently attaching the peptide to a solid support (e.g., a microarray or biosensor surface). | Studying peptide-protein interactions using techniques like surface plasmon resonance (SPR). |
Q & A
Basic Research Questions
Q. What are the foundational steps to design a robust experimental protocol for studying Glutaryl-alanyl-alanyl-alanyl-ethylamide in biochemical systems?
- Begin by defining clear objectives aligned with existing theoretical frameworks (e.g., peptide stability, enzymatic interactions). Use iterative hypothesis testing to refine methods, such as circular dichroism for structural analysis or mass spectrometry for purity validation. Ensure reproducibility by documenting reagent sources, buffer conditions, and instrumentation parameters . Preliminary data should undergo peer review to confirm methodological validity before scaling experiments .
Q. How can researchers identify and mitigate biases in synthesizing this compound for in vitro studies?
- Implement blinded synthesis protocols and cross-validate results with orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation). Use stratified sampling to account for batch variability and apply statistical outlier tests (e.g., Grubbs’ test) to detect anomalies. Transparent reporting of synthesis yields, side products, and purification steps is critical to minimize confirmation bias .
Q. What methodological frameworks are suitable for analyzing the thermodynamic stability of this compound in aqueous solutions?
- Combine isothermal titration calorimetry (ITC) with molecular dynamics simulations to assess enthalpy-entropy trade-offs. Use Arrhenius plots to model temperature-dependent degradation kinetics. Cross-reference findings with established peptide databases (e.g., PepThermo) to contextualize results within broader biochemical trends .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s receptor-binding affinity across different experimental models?
- Conduct sensitivity analyses to isolate variables (e.g., pH, ionic strength, or cell-line specificity). Apply meta-analytical techniques to aggregate data from disparate studies, weighting results by methodological rigor (e.g., sample size, control groups). Use Bayesian statistics to quantify uncertainty and identify latent factors (e.g., post-translational modifications) that may explain discrepancies .
Q. What comparative methodologies are effective for elucidating the evolutionary conservation of this compound’s functional motifs?
- Employ phylogenomic tools (e.g., BLAST, Clustal Omega) to align homologous sequences across taxa. Pair this with functional assays (e.g., CRISPR knockouts in model organisms) to assess phenotypic conservation. Integrate structural bioinformatics (e.g., RosettaFold predictions) to map sequence variations to conformational changes .
Q. How can mixed-methods approaches resolve gaps in understanding this compound’s role in intracellular signaling pathways?
- Combine quantitative proteomics (e.g., SILAC labeling) with qualitative interactome mapping (e.g., yeast two-hybrid screens). Triangulate findings using pathway enrichment analysis (e.g., KEGG, Reactome) and agent-based modeling to simulate network dynamics. Document iterative refinements to the research design to enhance transparency .
Q. What strategies ensure ethical and scientific rigor in longitudinal studies of this compound’s neuropharmacological effects?
- Pre-register study protocols (e.g., on Open Science Framework) to define endpoints, exclusion criteria, and statistical plans. Use gender-based analysis (GBA+) frameworks to account for sex-specific metabolic differences. Maintain audit trails for data provenance and employ independent oversight committees to review interim findings .
Methodological Resources
- Data Analysis : Use R or Python packages (e.g.,
BioPython,scikit-learn) for reproducible statistical workflows. Reference validated analytical protocols from Analytical and Bioanalytical Chemistry for method validation . - Theoretical Frameworks : Leverage systematic reviews to identify understudied mechanisms (e.g., oxidative stress modulation) and prioritize hypotheses .
- Collaborative Tools : Utilize academic platforms like ResearchGate for crowdsourcing methodological feedback on experimental design or data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
